molecular formula C19H25N3O2 B3017629 2-(1,2-dimethylindol-3-yl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide CAS No. 862832-02-8

2-(1,2-dimethylindol-3-yl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide

Cat. No.: B3017629
CAS No.: 862832-02-8
M. Wt: 327.428
InChI Key: IHSGKAOUZFBLJF-UHFFFAOYSA-N
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Description

2-(1,2-dimethylindol-3-yl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide is a useful research compound. Its molecular formula is C19H25N3O2 and its molecular weight is 327.428. The purity is usually 95%.
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Scientific Research Applications

Dopamine Receptor Modulating Activity

One significant application of compounds structurally related to 2-(1,2-dimethylindol-3-yl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide is in modulating dopamine receptors. Research by Baures et al. (1994) explored the design and synthesis of compounds as mimics of a specific hydrogen-bonded structure. These compounds demonstrated the ability to enhance the binding of dopamine D2 receptor agonists, impacting the affinity and number of high-affinity sites available for binding (Baures et al., 1994).

Antimicrobial Activity

Studies have also explored the antimicrobial properties of compounds with similar structures. Bondock et al. (2008) synthesized various heterocycles incorporating antipyrine moiety and evaluated them as antimicrobial agents. These compounds were characterized through IR, NMR, and mass spectral studies, demonstrating potential in antimicrobial applications (Bondock et al., 2008).

Cognitive Enhancement

Another area of application is in cognitive enhancement. Fujimaki et al. (1990) investigated the metabolites of a novel nootropic agent structurally related to the compound . This study provided insights into the biotransformation of such compounds, which are essential for understanding their role in cognitive enhancement (Fujimaki et al., 1990).

NMDA Receptor Affinity

The affinity of N-acyl derivatives of 2-oxo-1-pyrrolidine acetamide to the NMDA receptor was studied by Chiriapkin et al. (2019). This research utilized molecular docking to predict the pharmacological activity of these compounds, contributing to the search for effective nootropic drugs (Chiriapkin et al., 2019).

Synthesis and Structural Analysis

Furthermore, the synthesis and structural analysis of related compounds have been a focus of research. Banfield et al. (1987) discussed the formation and X-ray structure determination of heterocyclic derivatives of guanidine, contributing to the understanding of the chemical structure and properties of these compounds (Banfield et al., 1987).

Properties

IUPAC Name

2-(1,2-dimethylindol-3-yl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-14-17(15-8-3-4-9-16(15)21(14)2)18(23)19(24)20-10-7-13-22-11-5-6-12-22/h3-4,8-9H,5-7,10-13H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSGKAOUZFBLJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCCCN3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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